1-(3-Bromo-2-methoxyphenyl)ethanone
Overview
Description
1-(3-Bromo-2-methoxyphenyl)ethanone is a chemical compound with the CAS Number: 267651-23-0 . It has a molecular weight of 229.07 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The compound can be synthesized through the bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone . This process involves the use of carbonyl reductases, which can convert the compound to (S)-1-(3’-Bromo-2’-methoxyphenyl)ethanol, a key precursor for the synthesis of Lusutrombopag .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H9BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 .Chemical Reactions Analysis
The compound is involved in the enzymatic synthesis of (S)-1-(3’-bromo-2’-methoxyphenyl)ethanol . This reaction is facilitated by carbonyl reductases from Novosphingobium aromaticivorans and Novosphingobium sp. Leaf2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Pyrolysis Products and Toxicity Concerns
- Research on 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) revealed its potential pyrolytic degradation when exposed to heat. This could lead to the formation of unknown substances with uncertain toxicity upon inhalation or smoking, adding to the concern around its use (Texter et al., 2018).
Chemical Synthesis and Bromination
- A study focused on the selective α-monobromination of various alkylaryl ketones, including 1-(3-Bromo-2-methoxyphenyl)ethanone. This process demonstrated the efficiency of certain ionic liquids as bromine sources, offering a simple and regioselective approach for electrophilic bromination of alkylaryl ketones (Ying, 2011).
Anti-Inflammatory Applications
- Compounds synthesized from 2-, 3- and 4-methoxyphenyl derivatives, including those structurally related to this compound, were found to exhibit anti-inflammatory activity. These compounds were prepared through various synthetic routes and displayed potential medicinal properties (Labanauskas et al., 2004).
Enantioselective Synthesis
- Research on 1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, a compound structurally similar to this compound, demonstrated a facile synthesis method for its enantiomerically pure form. This study provides insights into the methodologies for producing optically pure compounds, which are significant in pharmaceutical applications (Zhang et al., 2014).
Antimicrobial and Cytotoxic Activities
- Novel derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone were synthesized and evaluated for their antimicrobial activities. These findings highlight the potential application of compounds derived from this compound in the development of new antimicrobial agents (Nagamani et al., 2018).
Crystal Structure Analysis
- The crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, a compound related to this compound, was analyzed to understand its molecular conformations. Such structural analyses are crucial for understanding the physical and chemical properties of similar compounds (Rao et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that the compound is a key precursor for the synthesis of lusutrombopag , which is used to increase platelet counts in certain conditions .
Mode of Action
It’s known that it can be bioreduced to (s)-1-(3′-bromo-2′-methoxyphenyl)ethanol, a key building block of lusutrombopag . This bioreduction is performed by carbonyl reductases from Novosphingobium aromaticivorans .
Biochemical Pathways
Its bioreduction to (s)-1-(3′-bromo-2′-methoxyphenyl)ethanol suggests it may be involved in redox reactions .
Pharmacokinetics
Its conversion to (s)-1-(3′-bromo-2′-methoxyphenyl)ethanol suggests it may be metabolized by enzymatic reduction .
Result of Action
Its role as a precursor to lusutrombopag suggests it may contribute to the therapeutic effects of this drug .
Action Environment
It’s known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Biochemical Analysis
Biochemical Properties
It has been found that this compound can be reduced enzymatically to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, a key precursor for the synthesis of Lusutrombopag . This reduction process involves the interaction of 1-(3-Bromo-2-methoxyphenyl)ethanone with carbonyl reductases from Novosphingobium aromaticivorans .
Molecular Mechanism
It is known that this compound can be reduced enzymatically, suggesting that it may interact with enzymes such as carbonyl reductases .
Properties
IUPAC Name |
1-(3-bromo-2-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHCVANJIBGASI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732348 | |
Record name | 1-(3-Bromo-2-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267651-23-0 | |
Record name | 1-(3-Bromo-2-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=267651-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromo-2-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Bromo-2'-methoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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